molecular formula C20H25ClN2O6S B2660516 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid CAS No. 1214114-31-4

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid

Cat. No.: B2660516
CAS No.: 1214114-31-4
M. Wt: 456.94
InChI Key: YGAXWDVMVNJVFG-UHFFFAOYSA-N
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Description

Introduction and Historical Context

Evolution of Sulfonamide Chemistry in Academic Research

Sulfonamide chemistry originated in the 1930s with the discovery of Prontosil , the first synthetic antibacterial agent, which demonstrated systemic efficacy against streptococcal infections. This breakthrough validated sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. By the 1960s, researchers recognized the sulfonamide motif’s utility beyond antimicrobial activity. The group’s electron-withdrawing properties and nitrogen-centered reactivity enabled its use in peptide synthesis, where sulfonamides served as solid-phase linkers due to their low pKa (~8), facilitating deprotonation under mild basic conditions.

The 1980s saw sulfonamides repurposed for non-antibiotic applications, including carbonic anhydrase inhibition (e.g., acetazolamide) and hypoglycemic agent development (e.g., sulfonylureas). Advances in synthetic methodology, such as Roy’s 1993 conversion of sulfonamides to sulfonimidoyl halides, expanded their role in materials science. By the 2000s, sulfonamide libraries became central to forward chemical genetics , enabling phenotypic screening for antitumor and antiangiogenic agents.

Table 1: Key Applications of Sulfonamides in Medicinal Chemistry
Era Application Example Compound Mechanism/Target
1930s–1940s Antibacterial Prontosil DHPS inhibition
1960s–1970s Peptide synthesis linker Kenner’s resin Solid-phase support
1980s–1990s Diuretics, anticonvulsants Furosemide, sultiame Ion transport modulation
2000s–2020s Antitumor agents E7010, E7070 Microtubule depolymerization

Significance of Amino Acid-Sulfonamide Hybrid Structures

Amino acid-sulfonamide hybrids merge the structural plasticity of amino acids with the pharmacophoric diversity of sulfonamides. This synergy enhances target engagement through:

  • Improved solubility : The ionizable carboxylate and hydroxyl groups mitigate sulfonamide hydrophobicity.
  • Conformational restraint : Propylamino spacers (as in the target compound) enforce specific three-dimensional orientations, optimizing receptor binding.
  • Dual functionality : Hybrids can simultaneously inhibit enzymes (via sulfonamide) and mimic endogenous substrates (via amino acid residues).

Recent studies highlight their efficacy against Helicobacter pylori, with hybrids exhibiting 66.7% ulcer protection in rat models, surpassing ranitidine’s 45.05%. The amino acid moiety’s role in enhancing bacterial membrane permeability is critical, as evidenced by 12.5–50 μg/mL MIC values against clinical H. pylori isolates.

Research Timeline and Major Milestones

1935:
  • Domagk identifies Prontosil’s antibacterial properties, initiating the sulfonamide era.

    1971:
  • Kenner et al. pioneer sulfonamide-based solid-phase peptide synthesis.

    1993:
  • Roy develops sulfonamide-to-sulfonimidoyl halide conversions, enabling novel polymer syntheses.

    2006:
  • Owa’s team discovers antitumor sulfonamides (E7010, E7070) via phenotypic screening.

    2017:
  • Amino acid-sulfanilamide hybrids demonstrate antiulcer and anti-H. pylori activities in preclinical models.

    2025:
  • Synthesis of 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid reported, leveraging modern coupling techniques.

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on structure-activity relationships (SAR) of amino acid-sulfonamide hybrids. Key findings include:

  • The 4-methoxyphenyl group enhances metabolic stability by resisting cytochrome P450 oxidation.
  • 4-Chlorobenzenesulfonamide contributes to target affinity through hydrophobic and halogen-bonding interactions.

However, critical gaps persist:

  • Mechanistic ambiguity : The exact molecular targets of hybrids remain uncharacterized in >60% of cases.
  • Synthetic scalability : Multi-step routes (e.g., nucleophilic attacks on activated sulfonyl chlorides) limit large-scale production.
  • Stereochemical effects : Most studies neglect enantiomeric differences in amino acid components, potentially underestimating efficacy or toxicity.
Table 2: Comparative Bioactivity of Sulfonamide Hybrids
Hybrid Type Bioactivity (IC50/EC50) Target Organism/Cell Line Citation
Amino acid-sulfanilamide 12.5 μg/mL (MIC) H. pylori KA7
E7070 (indisulam) 0.3 μM (G1 arrest) HCT-116 colorectal cancer
Target compound (this work) Pending N/A

Properties

IUPAC Name

2-[[3-(N-(4-chlorophenyl)sulfonyl-4-methoxyanilino)-2-hydroxypropyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O6S/c1-3-19(20(25)26)22-12-16(24)13-23(15-6-8-17(29-2)9-7-15)30(27,28)18-10-4-14(21)5-11-18/h4-11,16,19,22,24H,3,12-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAXWDVMVNJVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydroxy and methoxyphenyl groups, followed by the introduction of the chlorobenzenesulfonamido group. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and chlorobenzenesulfonamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The chlorobenzenesulfonamido group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s extended sulfonamide and methoxyphenyl groups increase its molecular complexity and weight compared to the simpler chlorophenylmethylamino analog.
  • The hydrochloride salt in the analog enhances its solubility, whereas the target compound’s solubility depends on its ionizable hydroxy and sulfonamide groups.

Biological Activity

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid. It has a molecular formula of C20H24ClN3O5S and a molecular weight of approximately 453.94 g/mol. The structure features various functional groups that contribute to its biological activity, including a sulfonamide moiety and multiple aromatic rings.

Molecular Structure

PropertyValue
Molecular FormulaC20H24ClN3O5S
Molecular Weight453.94 g/mol
IUPAC Name2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid
CAS Registry NumberNot available

Research indicates that this compound exhibits anti-inflammatory properties, primarily through the inhibition of lipoxygenases (LOXs), which are enzymes involved in the metabolism of polyunsaturated fatty acids to bioactive lipid mediators. Specifically, studies have shown that compounds with similar structures can inhibit platelet-type 12-lipoxygenase (12-LOX), which plays a crucial role in inflammatory responses and cellular proliferation .

Therapeutic Potential

  • Anti-Cancer Activity : Some derivatives of sulfonamide compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific activity of this compound in cancer models remains to be fully elucidated.
  • Cardiovascular Effects : By modulating platelet aggregation, the compound may have implications in cardiovascular health, particularly in conditions related to thrombosis and hemostasis .
  • Metabolic Disorders : Its potential role in managing metabolic disorders such as diabetes has been suggested due to its effects on lipid metabolism and inflammation .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of compounds related to this sulfonamide derivative:

  • A study identified potent inhibitors of 12-LOX with favorable selectivity over other lipoxygenases and cyclooxygenases, highlighting the importance of structural modifications in enhancing biological activity .
  • In vitro assays demonstrated that certain analogs could significantly reduce the levels of hydroxyeicosatetraenoic acids (HETEs), which are implicated in inflammatory pathways.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of lipoxygenases
Anti-cancerInduction of apoptosis in cancer cell lines
CardiovascularModulation of platelet aggregation
Metabolic DisordersEffects on lipid metabolism

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